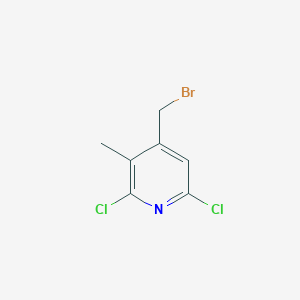
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring. It is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine typically involves the bromination of 2,6-dichloro-3-methylpyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method involves mixing the raw material and bromination reagent in a solvent, followed by passing the mixture through a pipeline into a constant-temperature water bath reactor for the reaction under illumination .
化学反応の分析
Types of Reactions: 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated pyridines.
科学的研究の応用
4-(Bromomethyl)-2,6-dichloro-3-methylpyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
- 4-(Bromomethyl)benzoic acid
- 3,4-Bis(bromomethyl)furazan
- 4-(Bromomethyl)coumarin
Comparison: 4-(Bromomethyl)-2,6-dichloro-3-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity compared to other bromomethyl derivatives. For instance, 4-(Bromomethyl)benzoic acid is primarily used in the synthesis of antihypertensive agents, while 3,4-Bis(bromomethyl)furazan is more reactive and used in the synthesis of energetic compounds .
特性
分子式 |
C7H6BrCl2N |
|---|---|
分子量 |
254.94 g/mol |
IUPAC名 |
4-(bromomethyl)-2,6-dichloro-3-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3 |
InChIキー |
VKKMOGWXQSFIFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1CBr)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)
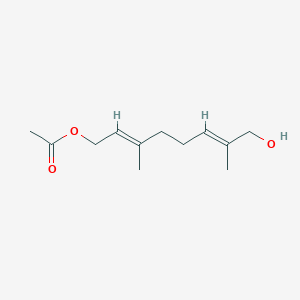
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)
![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)

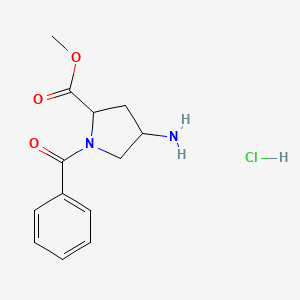
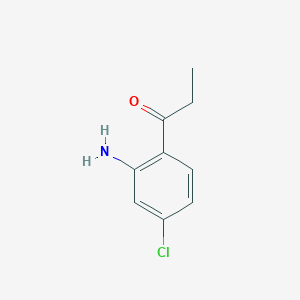
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
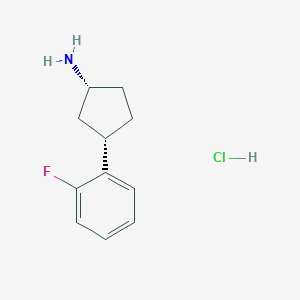
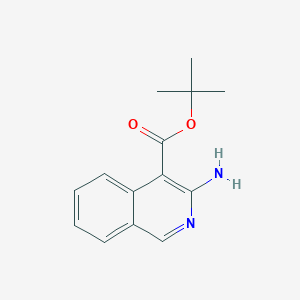
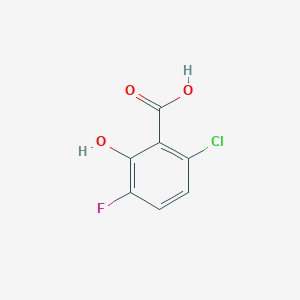
![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
